![molecular formula C19H22N6O2 B5546965 3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

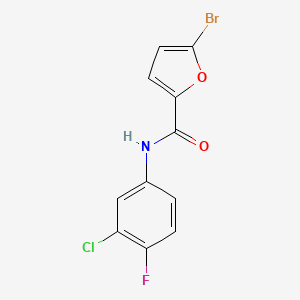

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which produce methylimidazo[1,2-a]pyridines and imidazo[1,2-a]pyridine-3-carbaldehydes in good yields under aqueous and acetonitrile solvent conditions, respectively (Mohan, Rao, & Adimurthy, 2013). Another approach utilizes ethyl α-benzotriazolyl-α-morpholinoacetate for the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, indicating the versatility of starting materials and catalysts in synthesizing such compounds (Yang et al., 2015).

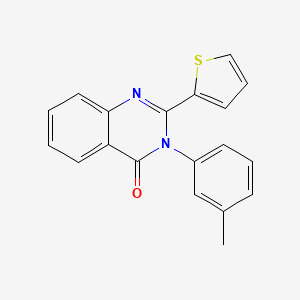

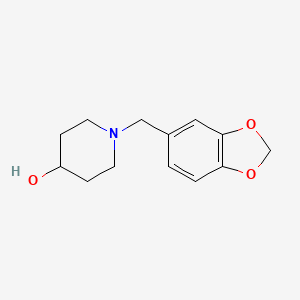

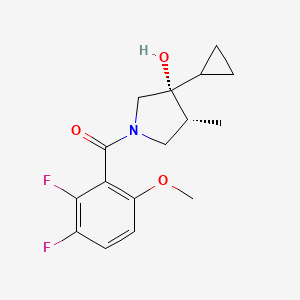

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established through various characterization techniques, including single crystal X-ray diffraction studies. These studies have confirmed the molecular frameworks of synthesized compounds, revealing the influence of substitutions on the imidazo[1,2-a]pyridine core (Fulwa & Manivannan, 2012).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including regiospecific syntheses that yield substituted derivatives. These reactions highlight the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold, allowing for functionalization and modifications tailored to specific applications (Katritzky, Xu, & Tu, 2003).

Scientific Research Applications

Synthesis Techniques

Research has focused on innovative synthesis methods for imidazo[1,2-a]pyridines, highlighting the importance of efficient and environmentally friendly approaches. For example, water-mediated hydroamination and silver-catalyzed aminooxygenation have been explored for the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, demonstrating the adaptability of synthesis methods to produce imidazo[1,2-a]pyridine derivatives under varying conditions (Darapaneni Chandra Mohan et al., 2013).

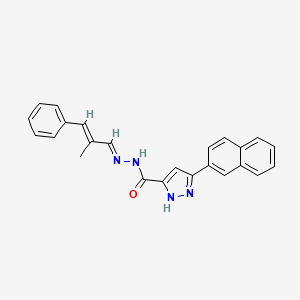

Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds are recognized for their "drug prejudice" due to their broad range of applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and other therapeutic areas. The structural versatility of this scaffold allows for the development of novel therapeutic agents, underscoring its significance in drug discovery (A. Deep et al., 2016).

Anticholinesterase Potential

Certain imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, with derivatives being explored for pharmaceutical uses. Studies have evaluated the anticholinesterase potential of these compounds, suggesting their relevance in therapeutic contexts beyond their established applications (Huey Chong Kwong et al., 2019).

Functionalization and Medicinal Relevance

Research into the functionalization of imidazo[1,2-a]pyridines has aimed to enhance their biological activity for pharmaceutical applications. Efforts to develop new methods for the synthesis of these compounds using readily available substrates and catalysts under mild conditions highlight the ongoing exploration of their medicinal relevance (Chitrakar Ravi et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-imidazo[1,2-a]pyridin-2-yl-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c26-19(5-4-15-13-25-6-2-1-3-17(25)23-15)20-12-16-11-18(22-14-21-16)24-7-9-27-10-8-24/h1-3,6,11,13-14H,4-5,7-10,12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCROLWBMCGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)CNC(=O)CCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)